molecular formula C10H11BrO2 B13326842 1-(3-Bromo-4-hydroxyphenyl)butan-1-one

1-(3-Bromo-4-hydroxyphenyl)butan-1-one

Cat. No.: B13326842
M. Wt: 243.10 g/mol
InChI Key: CTHJXQGMOMJGJG-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-hydroxyphenyl)butan-1-one (Molecular Weight: 243.10 g/mol, Molecular Formula: C10H11BrO2) is a high-purity brominated aromatic hydroxyketone that serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research . Its structure features a four-carbon butanone chain linked to a phenolic ring substituted with bromine and hydroxyl groups at the 3- and 4-positions, respectively, making it a versatile precursor for further functionalization . This compound is part of a broader class of bupropion analogues investigated as monoamine reuptake inhibitors, indicating significant potential in central nervous system (CNS) pharmaceutical research for conditions such as depression, obesity, and substance dependence . Researchers utilize this ketone in various chemical transformations, including oxidation of its hydroxyl group, reduction of its carbonyl moiety, and nucleophilic substitution of its bromine atom with amines or thiols to create diverse derivative libraries . Synthetic protocols for this compound are well-established, typically involving either Friedel-Crafts acylation of 3-bromo-4-hydroxybenzene derivatives with butanoyl chloride or a Claisen-Schmidt condensation followed by hydrogenation, with yields ranging from 40-85% depending on the route . The bromine atom's strategic positioning ortho to the hydroxyl group enables regioselective further modification, allowing researchers to incorporate this scaffold into more complex molecular architectures . Exclusive research applications include its use as a key intermediate in developing immunomodulators , enzyme inhibition studies, receptor binding assays, and investigations into anti-inflammatory and anticancer properties . This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet and implement appropriate handling precautions before use.

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

1-(3-bromo-4-hydroxyphenyl)butan-1-one

InChI

InChI=1S/C10H11BrO2/c1-2-3-9(12)7-4-5-10(13)8(11)6-7/h4-6,13H,2-3H2,1H3

InChI Key

CTHJXQGMOMJGJG-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC(=C(C=C1)O)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-(3-Bromo-4-hydroxyphenyl)butan-1-one

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Functionalization of a phenolic aromatic ring (hydroxy group at para or meta positions)
  • Bromination at the 3-position of the phenol ring
  • Introduction of the butan-1-one side chain via acylation or condensation reactions

This compound is closely related to 1-(4-hydroxyphenyl)-butan-3-one (raspberry ketone), for which various synthetic routes are well documented. The brominated analog requires additional bromination steps or starting materials already bearing the bromo substituent.

Bromination of Hydroxyphenyl Precursors

A common approach is selective bromination of hydroxyphenyl ketones or their precursors:

  • Electrophilic aromatic substitution using bromine (Br2) in the presence of a solvent such as dichloromethane or acetic acid can introduce the bromine at the 3-position relative to the hydroxy group due to directing effects of the hydroxyl substituent.
  • Reaction conditions typically involve stirring at room temperature for several hours until complete conversion is confirmed by TLC or other analytical methods.
  • Post-reaction workup includes quenching excess bromine with sodium thiosulfate solution, washing with water and brine, drying over anhydrous magnesium sulfate, and concentration under reduced pressure to isolate the brominated intermediate as a solid or oil.

Formation of the Butan-1-one Side Chain

Two main routes are used for attaching the butan-1-one moiety to the bromohydroxyphenyl ring:

Claisen-Schmidt Condensation and Hydrogenation
  • Condensation of a brominated hydroxybenzaldehyde derivative with acetone under alkaline conditions (e.g., potassium hydroxide or sodium hydroxide) produces an α,β-unsaturated ketone intermediate.
  • This intermediate is then hydrogenated using palladium or platinum catalysts on activated charcoal under hydrogen pressure (e.g., 20 bar at 160 °C) to yield the saturated this compound.
Friedel-Crafts Acylation
  • Direct acylation of 3-bromo-4-hydroxybenzene derivatives with butanoyl chloride or butanoyl anhydride in the presence of Lewis acid catalysts (e.g., aluminum chloride) can yield the target ketone.
  • The reaction is typically conducted in an inert solvent such as dichloromethane or chloroform with temperature control to avoid polyacylation or side reactions.
  • Workup involves quenching with water or dilute acid, extraction, washing, and purification by recrystallization or chromatography.

Alternative Synthetic Routes

  • Protection of the hydroxy group as a tert-butoxy or methyl ether, followed by bromination and subsequent deprotection under acidic conditions, is sometimes employed to improve regioselectivity and yield.
  • Use of 1-(4-tert-butoxyphenyl)-butan-3-one intermediates, which upon acid-catalyzed cleavage of the protecting group, yield the hydroxy ketone with bromine already introduced.

Comparative Data Table of Preparation Methods

Preparation Step Method Description Reagents & Conditions Yield (%) Notes
Bromination Electrophilic aromatic substitution Br2 in CH2Cl2 or AcOH, RT, 2-6 h 75-85 Quench with Na2S2O3, wash, dry
Claisen-Schmidt Condensation Aldehyde + acetone, base catalyzed KOH or NaOH, 0-50 °C, 1-3 h 40-60 Forms α,β-unsaturated ketone intermediate
Hydrogenation Pd/C catalyst, H2 pressure Pd/C, 20 bar H2, 160 °C, 2 h 40-50 Saturates double bond to yield butan-1-one
Friedel-Crafts Acylation Acyl chloride + aromatic ring, Lewis acid Butanoyl chloride, AlCl3, CH2Cl2, 0-25 °C 50-70 Direct acylation, sensitive to reaction time
Deprotection (if used) Acidic cleavage of protecting group H2SO4, reflux, 3 h 90+ Yields pure hydroxy ketone

Chemical Reactions Analysis

1-(3-Bromo-4-hydroxyphenyl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or acetone, and controlled temperatures to ensure selective and efficient transformations.

Scientific Research Applications

1-(3-Bromo-4-hydroxyphenyl)butan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential therapeutic effects includes investigations into its anti-inflammatory and anticancer properties.

    Industry: It serves as an intermediate in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-hydroxyphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl and bromine groups can form hydrogen bonds and halogen bonds with enzymes or receptors, modulating their activity. The compound’s ability to undergo various chemical transformations also allows it to participate in metabolic pathways, influencing cellular processes.

Comparison with Similar Compounds

Substituent Position and Halogen Variation

The position of bromine and hydroxyl groups significantly influences chemical behavior. Key analogs include:

Compound Name Substituent Positions Halogen Type Key Differences/Applications Reference
1-(3-Bromo-4-hydroxyphenyl)ethanone Br (3), OH (4), C=O (C1 chain) Bromine Shorter chain (ethanone) affects solubility and reactivity
1-(4-Bromo-2-hydroxyphenyl)ethanone Br (4), OH (2), C=O (C1 chain) Bromine Altered substituent positions may hinder resonance stabilization
2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one Br (2), Cl (4), Cl (phenyl) Bromine + Chlorine Dual halogenation increases electrophilicity; used in high-throughput synthesis

Key Insight : Bromine at the 3-position (meta to hydroxyl) in the target compound may enhance stability compared to ortho-substituted analogs due to reduced steric hindrance . Chlorinated derivatives (e.g., ) exhibit higher reactivity in cross-coupling reactions .

Chain Length Variation

The length of the ketone chain modulates steric and electronic effects:

Compound Name Chain Length CAS Number Synthesis Yield (if reported) Reference
1-(3-Bromo-4-hydroxyphenyl)butan-1-one C4 (butanone) - Not explicitly reported
1-(3-Bromo-4-hydroxyphenyl)ethanone C2 (ethanone) - -
1-(3-Bromo-4-hydroxyphenyl)-1-pentanone C5 (pentanone) 67548-61-2 -

Key Insight: Longer chains (e.g., pentanone) may increase lipophilicity (higher logP), as seen in deuterated analogs (logP ≈ 2.67 for butanone derivatives) . This impacts bioavailability and solubility in organic solvents.

Heterocyclic Analogs

Replacing the phenyl ring with heterocycles alters electronic properties:

Compound Name Core Structure Halogen Position Applications Reference
1-(5-Bromothien-2-yl)butan-1-one Thiophene Br (5) Used in polymer and material science due to thiophene's conductive properties
1-(4-Chlorophenyl)butan-1-one Phenyl Cl (4) Intermediate in pharmaceutical synthesis

Key Insight : Thiophene-based analogs (e.g., ) exhibit distinct UV-Vis absorption profiles compared to phenyl derivatives, making them suitable for optoelectronic applications .

Substituent Functional Groups

Variations in functional groups impact reactivity and applications:

Compound Name Functional Groups Notable Properties Reference
1-(3,4-Methylenedioxyphenyl)butan-1-one Methylenedioxy (O-CH2-O) Enhanced electron density; potential psychoactive derivatives
1-(3-Bromo-4-hydroxyphenyl)-1-dodecanone Long alkyl chain (C12) + Br High molecular weight may limit solubility; used in surfactant research

Key Insight: Methylenedioxy groups increase π-π stacking interactions, relevant in crystallography and drug design . Long alkyl chains (e.g., dodecanone) introduce hydrophobicity, affecting aggregation behavior .

Biological Activity

1-(3-Bromo-4-hydroxyphenyl)butan-1-one is an aromatic ketone that has garnered attention for its potential biological activities. This compound features a bromine atom and a hydroxyl group on its phenyl ring, contributing to its unique reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its interactions with various molecular targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃BrO₂. The presence of the bromine atom and hydroxyl group influences its chemical reactivity, making it a candidate for various biological applications. The structural arrangement allows for potential interactions with enzymes and receptors, which are critical for its biological effects.

The biological activity of this compound is primarily attributed to its ability to modulate pathways related to:

  • Oxidative Stress : The compound may exhibit antioxidant properties, potentially protecting cells from oxidative damage.
  • Inflammation : By interacting with inflammatory pathways, it may help in reducing inflammation.
  • Cell Signaling : It can alter signaling pathways by binding to specific receptors or enzymes, influencing cellular responses.

Receptor Binding Studies

Research indicates that this compound interacts with various receptors that mediate its biological effects. Preliminary studies suggest that it may inhibit certain enzyme activities or alter receptor functions, leading to significant pharmacological implications.

Antimicrobial Activity

The compound has been evaluated for antimicrobial properties. In vitro studies have demonstrated that its structural components contribute to antibacterial activity against various strains of bacteria. For instance, compounds with similar halogen substitutions have shown notable antibacterial effects, indicating that the bromine substituent may enhance bioactivity .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound in relation to structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-(4-Bromo-2-hydroxyphenyl)butan-1-oneBromine and hydroxyl groups on different positionsDifferent substitution pattern affects reactivity
1-(3-Bromo-4-chlorophenyl)butan-1-oneChlorine instead of hydroxyl groupIncreased electrophilicity due to chlorine
1-(3-Bromo-4-fluorophenyl)butan-1-oneFluorine substituentEnhanced stability and altered biological activity
1-(3-Chloro-4-bromophenyl)butan-1-oneMixed halogen substitutionsUnique reactivity profile due to halogen interactions

This table illustrates how the unique combination of functional groups in this compound contributes to its distinct biological activity compared to related compounds.

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of this compound. For example, a study demonstrated its effectiveness in reducing inflammation in cellular models by modulating cytokine production. Additionally, animal studies indicated a reduction in bacterial load when treated with this compound, suggesting its potential as an antimicrobial agent .

Q & A

Q. Table 1: Representative Synthetic Routes

PrecursorBrominating AgentSolventTemperatureYield (%)Reference
4-HydroxyphenylbutanoneNBSDCM/ACOH0–25°C65–75
Protected derivativeBr₂Acetic acid40°C80–85

Advanced: How can regioselectivity in bromination be optimized to avoid di-substitution?

Answer:
Regioselectivity is influenced by:

  • Electronic Effects : Electron-donating groups (e.g., -OH) direct bromination to the para position, but steric hindrance at the 3-position may require kinetic control.
  • Reagent Choice : NBS in non-polar solvents (e.g., DCM) favors mono-bromination over Br₂ in polar solvents .
  • Temperature : Lower temperatures (0–5°C) slow reaction kinetics, improving selectivity .

Experimental Design Tip : Use thin-layer chromatography (TLC) or HPLC (e.g., Newcrom R1 column ) to monitor reaction progress and isolate intermediates.

Basic: What spectroscopic techniques validate the structure of this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, carbonyl at ~200 ppm) .
  • IR Spectroscopy : Detect carbonyl (C=O stretch at ~1700 cm⁻¹) and hydroxyl (broad peak at ~3200 cm⁻¹) groups .
  • Mass Spectrometry : Molecular ion peak at m/z 256 (C₁₀H₁₀BrO₂⁺) .

Q. Table 2: Key Spectral Data

TechniqueKey SignalsReference
¹H NMRδ 2.55 (t, J=7.2 Hz, 2H, CH₂), 7.35 (d, J=8.4 Hz, 1H, Ar-H)
IR1705 cm⁻¹ (C=O), 3200 cm⁻¹ (-OH)

Advanced: How are crystallographic discrepancies resolved for this compound?

Answer:
Crystallographic challenges (e.g., twinning, disorder) require:

  • Data Validation : Use SHELXL for refinement and check with tools like PLATON .
  • Hydrogen Bonding Analysis : Apply graph-set analysis to confirm intermolecular interactions (e.g., O-H∙∙∙O or C-Br∙∙∙π contacts) .
  • High-Resolution Data : Collect data at synchrotron sources to resolve ambiguities in electron density maps .

Basic: What in vitro assays assess its biological activity?

Answer:
Common assays include:

  • Enzyme Inhibition : Test against kinases or oxidases using fluorescence-based assays.
  • Protein Binding : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to study affinity .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa or MCF-7) .

Q. Table 3: Biological Screening Data

Assay TypeTargetIC₅₀ (µM)Reference
Kinase InhibitionEGFR12.3
CytotoxicityMCF-745.6

Advanced: How does the bromo substituent impact pharmacokinetics?

Answer:
The bromine atom:

  • Enhances Lipophilicity : Increases logP by ~0.5 units compared to non-halogenated analogs, affecting membrane permeability .
  • Metabolic Stability : Reduces oxidative metabolism in liver microsomes due to steric hindrance .
  • Covalent Binding : May form adducts with cysteine residues in proteins, requiring careful toxicity profiling .

Methodological Note : Compare with fluorinated analogs (e.g., 1-(3-Fluorophenyl)butan-1-amine ) to isolate substituent effects.

Basic: What safety precautions are recommended for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential volatility.
  • Toxicity Data : Refer to IFRA standards for structurally similar phenolic ketones (e.g., 4-(4-Hydroxyphenyl)butan-2-one ).

Advanced: How to address contradictions in reported spectral data?

Answer:

  • Reproducibility : Validate NMR shifts using deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) .
  • Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., di-brominated derivatives) .
  • Cross-Validation : Compare with crystallographic data (e.g., C=O bond length: 1.21 Å ).

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